Histidine racemization during SPPS with Fmoc-His(Trt)-OH can exceed 5% D-epimer; Fmoc-His(Boc)-OH is TFA-labile. Fmoc-His(3-Bom)-OH (CAS 84891-19-0) with N3-benzyloxymethyl (Bom) protection eliminates this.
Fmoc-His(3-Bom)-OH (CAS: 84891-19-0) is a highly specialized, orthogonally protected histidine derivative engineered for complex solid-phase peptide synthesis (SPPS). Unlike standard trityl-protected variants, this compound features a benzyloxymethyl (Bom) protecting group specifically positioned at the N3 (π) atom of the imidazole ring. This strategic π-nitrogen masking effectively eliminates the intramolecular base catalysis that drives histidine racemization during carboxyl activation. Furthermore, the Bom group exhibits complete stability to standard trifluoroacetic acid (TFA) cleavage conditions, making it an essential precursor for the synthesis of protected peptide fragments, convergent peptide assembly, and complex bioconjugations where premature histidine deprotection would compromise yield or stereochemical integrity [1].
Substituting Fmoc-His(3-Bom)-OH with the industry-standard Fmoc-His(Trt)-OH frequently results in elevated levels of D-His epimers, which can exceed 5% under extended coupling conditions. This occurs because the bulky trityl group resides on the Nτ nitrogen, leaving the Nπ nitrogen exposed to abstract the α-proton and form an achiral enolate . While Fmoc-His(Boc)-OH also protects the π-nitrogen and suppresses racemization, its Boc group is highly labile to TFA. If a procurement decision substitutes Bom for Boc or Trt in a convergent synthesis workflow, the histidine residue will prematurely deprotect during global TFA cleavage from the resin, completely ruining the ability to perform subsequent fragment condensations or orthogonal ligations without massive side-reactions at the exposed imidazole ring [1].
Histidine is notoriously prone to racemization during SPPS activation. Standard Fmoc-His(Trt)-OH leaves the Nπ nitrogen unprotected, which acts as an internal base. By utilizing Fmoc-His(3-Bom)-OH, the Bom group directly masks this Nπ position. Comparative SPPS studies demonstrate that π-protected histidine derivatives restrict D-His epimer formation to baseline levels (<1%), whereas standard Nτ-Trt protection can yield significant racemization (often >5%) under identical forcing conditions [1].
| Evidence Dimension | D-His epimer formation during SPPS coupling |
| Target Compound Data | <1% racemization (via Nπ protection mechanism) |
| Comparator Or Baseline | >5% racemization (Fmoc-His(Trt)-OH, Nτ protection) |
| Quantified Difference | >5-fold reduction in D-His impurity formation |
| Conditions | Solid-phase peptide synthesis activation / extended coupling |
Eliminates the need for costly and complex HPLC purification of D-His diastereomers, ensuring high-yield production of therapeutically active peptides.
In convergent peptide synthesis, generating fully protected peptide fragments is critical. Fmoc-His(3-Bom)-OH provides absolute stability against standard global cleavage cocktails containing up to 95% trifluoroacetic acid (TFA) [1]. In direct contrast, Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH undergo rapid and complete deprotection under these exact acidic conditions. The Bom group remains intact, allowing the isolated peptide fragment to retain its histidine protection for downstream ligations, and is only removed later via catalytic hydrogenolysis or specific strong acid (HBr/TFA) treatment.
| Evidence Dimension | Protecting group retention post-95% TFA cleavage |
| Target Compound Data | ~100% retention (Bom group remains completely intact) |
| Comparator Or Baseline | 0% retention (Trt and Boc groups are fully cleaved) |
| Quantified Difference | Complete orthogonality achieved vs. standard protecting groups |
| Conditions | 95% TFA global cleavage cocktail, room temperature |
Enables the procurement of a precursor strictly required for convergent synthesis workflows where histidine must remain protected off-resin.
The massive steric bulk of the trityl (Trt) protecting group often severely impedes coupling kinetics when histidine is incorporated into dense or aggregation-prone peptide sequences. Fmoc-His(3-Bom)-OH utilizes the significantly less bulky benzyloxymethyl group. This reduced steric footprint facilitates faster acylation rates and higher coupling yields in difficult sequences compared to Fmoc-His(Trt)-OH, reducing the need for double-coupling cycles or massive excesses of coupling reagents [1].
| Evidence Dimension | Steric bulk and impact on coupling kinetics |
| Target Compound Data | High coupling efficiency (reduced steric footprint of Bom) |
| Comparator Or Baseline | Slower kinetics / higher steric hindrance (massive Trt group) |
| Quantified Difference | Elimination of routine double-coupling requirements in dense sequences |
| Conditions | Solid-phase peptide synthesis of sterically demanding sequences |
Reduces raw material consumption by lowering the equivalents of amino acid and coupling reagents needed for difficult syntheses.
Where this compound is the right choice: Synthesizing fully protected peptide fragments. Because the Bom group survives global TFA cleavage from the resin, the histidine residue remains protected during subsequent off-resin fragment ligations, preventing unwanted side-reactions at the imidazole ring[1].
Where this compound is the right choice: Manufacturing active pharmaceutical ingredients (APIs) where D-His impurities must be strictly minimized. The π-nitrogen masking of the Bom group prevents the internal base catalysis that plagues standard Trt-protected histidine, eliminating the need for complex diastereomer purification.
Where this compound is the right choice: Workflows involving on-resin or off-resin cyclization, labeling, or bioconjugation that require harsh basic or specific acidic conditions where histidine must remain inert until a final, orthogonal catalytic hydrogenolysis step is performed [1].